6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene
Description
Properties
IUPAC Name |
6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOANFESQYQTNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Kakuol can be synthesized through the reaction of hydrogen chloride and tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
The industrial production of Kakuol typically involves the extraction of the compound from the rhizomes of Asarum sieboldii. This process includes the isolation and purification of Kakuol to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Kakuol undergoes several types of chemical reactions, including:
Oxidation: Kakuol can be oxidized to form various derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups on Kakuol, leading to different derivatives.
Substitution: Substitution reactions, such as introducing fluorine atoms into the benzene ring, can significantly increase its antifungal activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenating agents such as fluorine gas or bromine are employed.
Major Products Formed
The major products formed from these reactions include various Kakuol derivatives with enhanced antifungal and biological activities .
Scientific Research Applications
Chemical Synthesis Applications
1. Synthesis of Naphthalene Derivatives:
6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene serves as a precursor for synthesizing other naphthalene derivatives. Its structure allows for further modifications that can yield complex organic molecules essential in various chemical reactions .
2. Use in Organic Reactions:
The compound can participate in various organic reactions, including:
- Reduction Reactions: It can undergo reductions to form different derivatives, which are useful in organic synthesis .
- Substitution Reactions: The presence of the benzyl group enables nucleophilic substitutions, allowing for the introduction of various functional groups.
Biological Applications
1. Antimicrobial Properties:
Research has indicated that compounds related to this compound exhibit antimicrobial activity. This property makes them potential candidates for developing new antibacterial agents.
2. Anticancer Activity:
There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a subject of interest for therapeutic development.
3. Drug Development:
Given its biological activity, this compound is being explored for its potential use in drug formulations targeting specific diseases, particularly those involving microbial infections and cancer .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of several naphthalene derivatives, including this compound. Results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anticancer Screening
In vitro tests were conducted to evaluate the anticancer effects of naphthalene derivatives on human cancer cell lines. The findings demonstrated that this compound exhibited cytotoxic effects at specific concentrations, warranting further exploration into its mechanism of action and therapeutic potential.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Precursor for naphthalene derivatives | Useful in organic synthesis reactions |
| Organic Reactions | Reduction and substitution reactions | Enables functional group modifications |
| Biological Activity | Antimicrobial and anticancer properties | Potential for drug development |
| Drug Development | Formulation of new therapeutic agents | Targeting microbial infections and cancer |
Mechanism of Action
Kakuol exerts its effects by inhibiting the DNA relaxation mediated by human topoisomerase IB . This inhibition occurs at the cleavage level, preventing DNA binding and leading to the formation of a ternary covalent complex . The compound preferentially binds near the active site of the enzyme, providing an atomistic explanation for its inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene with benzene- and naphthalene-based analogs, focusing on structural variations and inferred properties.
Substituent-Driven Comparisons
Key Compounds:
6-Phenyldodecane (CAS 2719-62-2): A benzene derivative with a long alkyl chain (dodecane) and phenyl group .
6-Phenyltetradecane (CAS 4534-55-8): Similar to 6-phenyldodecane but with a tetradecyl chain .
1-Nitronaphthalene (CAS 86-57-7): A naphthalene derivative with a nitro group .
Structural and Functional Differences:
Observations:
- Aromatic Core Impact : The naphthalene core in the target compound and 1-nitronaphthalene provides greater π-conjugation compared to benzene derivatives like 6-phenyldodecane. This enhances stability and may increase melting points .
- Substituent Effects: Methoxy groups in the target compound likely improve solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., 6-phenyldodecane) .
Alkyl Chain Length and Bioactivity
Alkyl chain length influences lipophilicity and biological interactions. For example:
- The target compound’s benzyl group may enable π-π stacking interactions absent in purely aliphatic analogs, suggesting utility in supramolecular chemistry.
Biological Activity
6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a complex structure that includes a naphthalene core with various functional groups. Its molecular formula is and it has a molecular weight of approximately 334.45 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and agriculture.
Chemical Structure
The unique arrangement of substituents on the naphthalene ring contributes to the compound's chemical properties and biological activities. The structure can be summarized as follows:
| Position | Substituent |
|---|---|
| 2 | Methoxy (-OCH₃) |
| 3 | Methoxy (-OCH₃) |
| 6 | Benzyl (-C₆H₅CH₂-) |
| 7 | Methyl (-CH₃) |
| 1 | Propyl (-C₃H₇) |
Biological Activities
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Antifungal Activity : The compound has shown significant antifungal properties against various plant pathogenic fungi, making it a valuable candidate for agricultural applications.
- Anticancer Potential : Research suggests that this compound may inhibit DNA relaxation mediated by human topoisomerase IB, indicating its potential as an anticancer agent.
- Pro-apoptotic Effects : In studies involving derivatives of naphthoquinones, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and inhibition of key signaling pathways .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Topoisomerase IB : This action disrupts DNA replication and transcription processes, leading to cell death.
- Induction of ROS : Increased intracellular ROS levels can damage mitochondrial function and activate apoptotic pathways in cancer cells.
Study on Anticancer Properties
A study investigated the effects of various naphthoquinone derivatives, including those structurally related to this compound. The findings indicated that these compounds significantly reduced cell viability in both normal and Ras-mutant transfected mouse NIH3T3 embryonic fibroblast cells. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis levels .
| Compound | IC50 (µM) Normal Cells | IC50 (µM) Ras-Mutant Cells |
|---|---|---|
| BZNQ | 5 | 4 |
| 6-Benzyl... | 10 | 8 |
Antifungal Activity Assessment
In agricultural research, the antifungal efficacy of this compound was evaluated against several plant pathogens. Results showed that the compound effectively inhibited fungal growth at concentrations as low as 20 µg/mL.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene and structurally related naphthalene derivatives?
- Methodological Answer : Synthesis of substituted naphthalenes typically involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with naphthol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce alkoxy groups, followed by alkylation or benzylation steps . Key parameters include solvent choice (polar aprotic solvents like DMF), reaction time (2–12 hours), and purification via column chromatography or recrystallization. Analytical validation using TLC (n-hexane:ethyl acetate, 9:1) and NMR is critical to confirm structural integrity .
Q. How should researchers design initial toxicological screening for substituted naphthalenes like this compound?
- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic effects) to assess acute toxicity. Route-specific exposure models (inhalation, oral, dermal) should align with ATSDR guidelines (Table B-1), with dose randomization and allocation concealment to minimize bias in animal studies (Table C-7) . Include systemic endpoints like respiratory, hepatic, and renal effects .
Q. What analytical techniques are optimal for characterizing the physical and chemical properties of this compound?
- Methodological Answer : Use HPLC-MS or GC-MS for purity assessment, complemented by NMR (¹H/¹³C) for structural confirmation. Environmental partitioning studies require log P measurements via shake-flask methods, while degradation pathways can be analyzed using LC-UV/FTIR for photolytic stability . Deactivate glassware with dimethyldichlorosilane to prevent analyte adsorption during sample preparation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for substituted naphthalenes across different experimental models?
- Methodological Answer : Apply a risk-of-bias assessment framework (Table C-6/C-7) to evaluate study quality, focusing on outcome reporting completeness and dose randomization . Meta-analyses should stratify data by species (human vs. rodent), exposure duration, and metabolic differences (e.g., CYP450-mediated bioactivation). Cross-validate findings using in silico tools like QSAR models to predict metabolite toxicity .
Q. What experimental designs are suitable for investigating the metabolic pathways of this compound?
- Methodological Answer : Employ factorial design (e.g., 2×2 matrix) to test variables like enzyme inducers (e.g., phenobarbital for CYP450) and inhibitors (e.g., ketoconazole). Use radiolabeled compounds (¹⁴C) in hepatocyte incubations to track metabolite formation, followed by UPLC-QTOF-MS for identification . Integrate toxicokinetic modeling to estimate half-life and bioaccumulation potential .
Q. How can computational methods enhance mechanistic studies of this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to receptors like aryl hydrocarbon receptor (AhR) or estrogen receptor. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics. COMSOL Multiphysics can model diffusion dynamics in cellular environments .
Data Gaps and Future Directions
Q. What are the critical data needs for improving risk assessment of substituted naphthalenes?
- Methodological Answer : Prioritize chronic exposure studies in susceptible populations (e.g., asthmatics) and environmental biomonitoring in occupational settings (Table B-1) . Address gaps in dermal absorption rates and transgenerational effects via multi-generational rodent studies. Develop biomarkers (e.g., urinary naphthol conjugates) for exposure monitoring .
Q. How can AI-driven platforms accelerate research on this compound’s environmental fate?
- Methodological Answer : Implement machine learning (e.g., random forest models) to predict environmental persistence using physicochemical descriptors (log P, water solubility). Autonomous laboratories with robotic SPE (solid-phase extraction) and real-time MS analysis can optimize degradation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
